molecular formula C13H10Cl2N2O2 B2778809 Benzamide,n-(3,5-dichloro-2-pyridinyl)-4-methoxy- CAS No. 80269-95-0

Benzamide,n-(3,5-dichloro-2-pyridinyl)-4-methoxy-

Cat. No. B2778809
CAS RN: 80269-95-0
M. Wt: 297.14
InChI Key: BTSYYCRMKMJNMI-UHFFFAOYSA-N
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Description

“Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” is a chemical compound . More detailed information about this compound, such as its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information, can be found on various chemical databases .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and behavior. Unfortunately, the specific molecular structure of “Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” are not specified in the search results .


Physical And Chemical Properties Analysis

“Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

The mechanism of action of “Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” is not specified in the search results .

Safety and Hazards

The safety and hazards associated with “Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” are not specified in the search results .

Future Directions

The future directions for the research and application of “Benzamide, N-(3,5-dichloro-2-pyridinyl)-4-methoxy-” are not specified in the search results .

properties

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-10-4-2-8(3-5-10)13(18)17-12-11(15)6-9(14)7-16-12/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSYYCRMKMJNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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